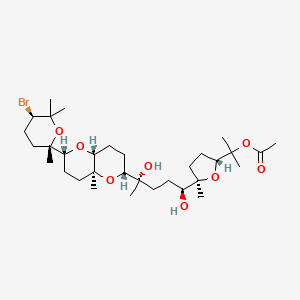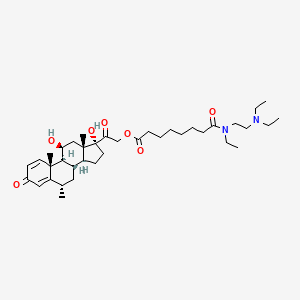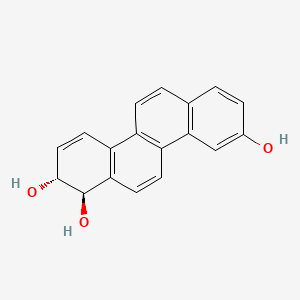
Europium(3+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Europium(3+) is a monoatomic trication and an elemental europium.
Scientific Research Applications
Spectroscopic Properties
- Europium(III) is known for its strong luminescence in the red spectral region. It is a useful spectroscopic probe for site symmetry determination in various compounds. The interpretation of europium(III) spectra is facilitated by its non-degenerate starting levels in transitions, which simplifies analysis (Binnemans, 2015).
Luminescence and Structure
- The luminescent properties of europium complexes, particularly in the +3 oxidation state, have been correlated with their structure. These properties are used in the interpretation of emission spectra, making europium complexes valuable in the fields of sensing and imaging (Vicentini et al., 2010).
Electroflotation Extraction
- Europium compounds are significant in high-tech processes like nuclear and hydrogen energy. The efficiency of electroflotation extraction of hardly soluble europium compounds has been studied, providing insights into optimal conditions for the extraction process (Kolesnikov et al., 2020).
Medical Imaging
- Europium complexes, especially Eu3+, have potential applications in magnetic resonance imaging (MRI) as they enhance MRI sensitivity. These complexes are promising for MRI-Fluorescence Imaging (FI) dual imaging applications (Han et al., 2015).
Electroluminescence
- Europium(III) complexes are significant in the field of optoelectronics due to their high luminescence efficiencies. These properties make them attractive for applications in display technology and solid-state lighting (Xu et al., 2015).
Nanoparticle Applications
- Europium(III) nanoparticles have been developed for sensing and imaging of physiological temperatures, offering potential applications in medicine and biology (Peng et al., 2010).
Cell Imaging
- Europium complexes have been employed in live cell imaging due to their distinctive sub-cellular localization profiles, offering advanced methods for cellular imaging and tracking (Yu et al., 2006).
Environmental and Waste Management
- Europium compounds have been investigated for their potential in environmental applications, such as the phyto-extraction of europium(III) from waste solutions, which is crucial for the management of nuclear wastes and in cancer therapy treatments (Parsons et al., 2002).
Advanced Material Development
- Europium's role in the development of advanced materials, such as its use in the synthesis of luminescent europium(III) complexes for optoelectronic applications, has been extensively studied (Robinson et al., 2000).
Bioprobes for Cellular Imaging
- Visible-light sensitized luminescent europium(III)-β-diketonate complexes have been explored as bioprobes for cellular imaging, demonstrating the compound's utility in fluorescence-based bioassays and optoelectronic technology (Reddy et al., 2013).
Phosphor Applications
- Europium doped Yttria nanoparticles, synthesized for phosphor applications, show potential in light-emitting diodes and other luminescence-based technologies (Srinivasan et al., 2010).
Properties
CAS No. |
22541-18-0 |
|---|---|
Molecular Formula |
Eu+3 |
Molecular Weight |
151.96 g/mol |
IUPAC Name |
europium(3+) |
InChI |
InChI=1S/Eu/q+3 |
InChI Key |
LNBHUCHAFZUEGJ-UHFFFAOYSA-N |
SMILES |
[Eu+3] |
Canonical SMILES |
[Eu+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















